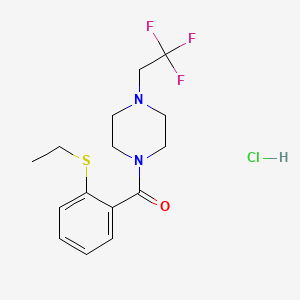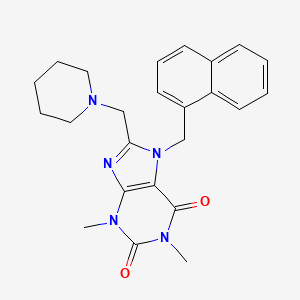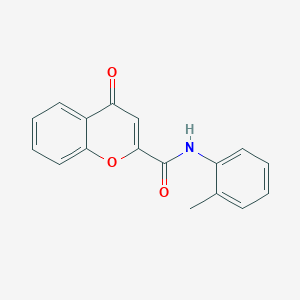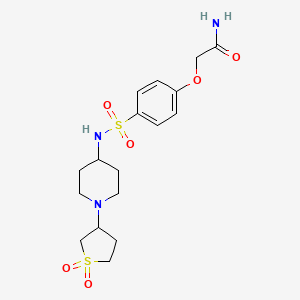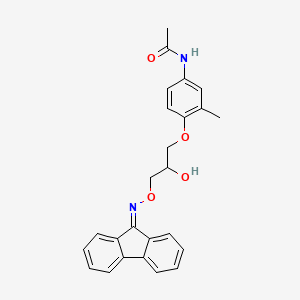
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide is a synthetically engineered organic compound. This compound is structurally characterized by the presence of the fluorenylidene group, which is integral to its functionality and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide generally involves the following steps:
Fluorenylidene Formation: The initial step includes synthesizing the fluorenylidene group. This can be done via the condensation of fluorene with suitable reagents under anhydrous conditions.
Hydroxypropoxy Substitution: The fluorenylidene intermediate then undergoes a nucleophilic substitution reaction with a hydroxypropoxy precursor, under mild heating and catalytic conditions to ensure high yield and purity.
Amino Group Attachment: The intermediate compound is then reacted with an amine derivative to form the fluorenylidene amino moiety.
Acetamide Linkage Formation: Finally, acylation with acetic anhydride or acetyl chloride introduces the acetamide group, finalizing the synthesis of this compound.
Industrial Production Methods:
Industrially, the compound can be synthesized using similar routes but scaled up with continuous flow reactors to maintain steady state conditions, ensuring consistent quality and volume. This includes robust purification processes such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically leading to the formation of quinones and hydroquinones.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The phenyl group allows for electrophilic and nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Halogenated phenyl derivatives.
Hydrolysis: Formation of phenolic compounds.
Scientific Research Applications
N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide has found extensive applications in various fields:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent marker due to its structural properties.
Medicine: Investigated for its potential use in drug delivery systems owing to its ability to form stable conjugates with various pharmacophores.
Industry: Used in the manufacturing of advanced materials such as polymers and resins due to its reactive functional groups.
Mechanism of Action
Mechanism:
The compound primarily exerts its effects through interaction with specific molecular targets. The fluorenylidene group allows it to bind efficiently to enzyme active sites, altering their activity.
Molecular Targets:
Enzymes: Can inhibit or activate enzymes involved in metabolic pathways.
Receptors: May interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N-(4-(3-(fluorenylaminooxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide
N-(4-(3-((fluorenylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)formamide
Unique Aspects:
What sets N-(4-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropoxy)-3-methylphenyl)acetamide apart is its specific fluorenylidene configuration, which enhances its binding affinity and specificity, making it a potent tool in scientific research and industrial applications.
This compound may not roll off the tongue easily, but it offers fascinating insights and applications across multiple scientific domains. And, if nothing else, you now have a new molecule in your knowledge repertoire!
Properties
IUPAC Name |
N-[4-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropoxy]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-13-18(26-17(2)28)11-12-24(16)30-14-19(29)15-31-27-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-13,19,29H,14-15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURGJVISKCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2969224.png)
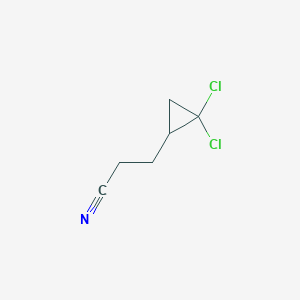
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

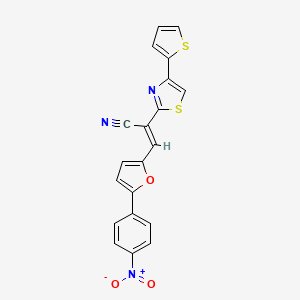
![(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2969232.png)
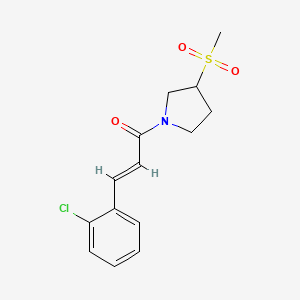

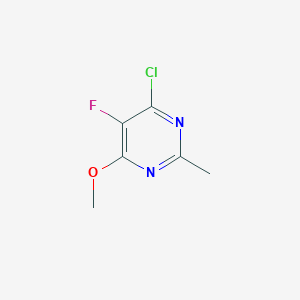
![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)
